molecular formula C19H23N7O4S B2962992 2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide CAS No. 2034461-90-8

2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2962992
CAS No.: 2034461-90-8
M. Wt: 445.5
InChI Key: CSOKMLZCKCAUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N-(1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide is a synthetic organic compound featuring a complex molecular architecture designed for research applications. Its structure incorporates a [1,2,4]triazolo[4,3-a]pyrazine core, a heterocyclic system known to be of significant interest in medicinal chemistry and drug discovery . This core structure is functionalized with both a piperidine and a phenoxyacetamide group, suggesting potential for diverse biological interactions. The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a privileged structure in pharmaceutical research, and analogous compounds have been investigated for a range of biological activities . Furthermore, the 1,2,4-triazole moiety is a well-documented pharmacophore associated with a broad spectrum of biological properties, including antimicrobial, antifungal, and anticonvulsant effects . The specific combination of these features in this molecule makes it a valuable candidate for researchers exploring new chemical entities in areas such as enzyme inhibition, receptor binding studies, and cellular signaling pathway analysis. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the compound's specific properties and mechanisms of action.

Properties

IUPAC Name

2-[4-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O4S/c1-13-22-23-19-18(21-8-11-26(13)19)25-9-6-14(7-10-25)24-31(28,29)16-4-2-15(3-5-16)30-12-17(20)27/h2-5,8,11,14,24H,6-7,9-10,12H2,1H3,(H2,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOKMLZCKCAUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

They are metabolized by the liver and excreted via the kidneys. The compound’s bioavailability would be influenced by these factors.

Biological Activity

The compound 2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide is a novel derivative that incorporates a triazolo[4,3-a]pyrazine moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to detail the biological activity of this compound based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H28N8O3S
  • Molecular Weight : 452.6 g/mol
  • Chemical Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance, compounds similar to the one have shown significant activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2eStaphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL

These findings suggest that the incorporation of the triazolo[4,3-a]pyrazine moiety enhances antibacterial efficacy, potentially through mechanisms involving cell membrane disruption and inhibition of DNA gyrase and topoisomerase IV activity .

Anticancer Activity

The anticancer potential of related compounds has also been investigated. For example, derivatives with similar structural frameworks have been tested against various cancer cell lines:

CompoundCell LineIC50 Value (μM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The compound showed strong inhibition of c-Met kinase, indicating its potential as an anticancer agent targeting specific signaling pathways involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structure through SAR studies. Key observations include:

  • Hydrophobic Interactions : The presence of long alkyl chains or aromatic groups can enhance membrane permeability.
  • Electron-donating Groups : Compounds with electron-donating substituents at specific positions tend to exhibit improved antibacterial activity.

These insights are crucial for further optimization of the compound's structure to enhance its therapeutic efficacy .

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Antibacterial Evaluation : A study demonstrated that triazolo[4,3-a]pyrazine derivatives exhibited varying degrees of antibacterial activity against common pathogens, establishing a foundation for future drug development.
  • Cancer Cell Line Studies : Research on derivatives indicated promising results in inhibiting cancer cell proliferation through targeted mechanisms.

Comparison with Similar Compounds

A. Core Modifications

  • The 3-methyl substitution on the triazolopyrazine ring (as in the target compound and [3, 8]) is associated with improved metabolic stability compared to unsubstituted analogs .
  • Sulfamoyl vs.

B. Substituent Impact on Bioactivity

  • Acetamide vs. Antioxidant Conjugates : Compound 12 (acetamide) lacks the antioxidant moiety seen in 16 , which enhances redox-modulating activity .
  • Piperidine vs. Piperazine : Piperidine-linked derivatives (e.g., target compound) may exhibit distinct pharmacokinetics compared to piperazine-based analogs (e.g., [3]) due to differences in basicity and lipophilicity .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide?

Methodological Answer:
The compound’s synthesis involves multi-step reactions, including sulfamoyl coupling and phenoxyacetamide formation. Key steps include:

  • Sulfamoyl linkage : React 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives with piperidin-4-amine under anhydrous conditions using coupling agents like EDCI/HOBt to form the sulfamoyl bond .
  • Phenoxyacetamide formation : Use nucleophilic substitution with 4-hydroxyphenyl intermediates and chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under reflux. Purification via liquid chromatography (cyclohexane/EtOAc/MeOH gradients) improves yield (up to 63% reported) .
  • Critical parameters : Control reaction time (4–6 hours) and stoichiometry (1:1 molar ratio for key intermediates) to minimize side products.

Basic: How can structural characterization of this compound be validated to confirm its identity?

Methodological Answer:
Employ a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assign peaks based on expected chemical shifts. For example, the triazolopyrazine ring protons appear at δ 7.60–8.12 ppm in CDCl3, while piperidine CH2 groups resonate at δ 2.65–3.30 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C28H27N7O for analogous structures) with <2 ppm error .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., Anal. Calc. for C28H27N7O: C 67.05%, H 5.43%, N 19.55%) .

Basic: What are the primary biological targets of this compound, and how is potency assessed in vitro?

Methodological Answer:
The compound is structurally related to bivalent bromodomain inhibitors (e.g., AZD5153) targeting BRD4. Key assays include:

  • BRD4 binding assays : Use fluorescence polarization (FP) or AlphaScreen with recombinant BRD4 bromodomains. IC50 values <100 nM indicate high affinity .
  • Cellular potency : Measure c-Myc downregulation in cancer cell lines (e.g., MV4-11 leukemia) via qPCR or Western blot. EC50 values correlate with BRD4 inhibition .
  • Counter-screening : Assess selectivity against other bromodomains (e.g., BRD2/3) to confirm specificity .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance BRD4 inhibition while reducing off-target effects?

Methodological Answer:
SAR optimization involves:

  • Bivalent vs. monovalent binding : Introduce substituents on the triazolopyrazine core (e.g., methyl at position 3) to stabilize hydrophobic interactions with BRD4’s ZA channel .
  • Piperidine modifications : Replace the sulfamoyl group with carbamates or urea to modulate solubility and membrane permeability (logP <3 recommended) .
  • In silico docking : Use molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding poses and optimize interactions with Asn140 and Tyr97 residues in BRD4 .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify and mitigate promiscuity .

Advanced: What experimental models are suitable for evaluating in vivo efficacy, and how are pharmacokinetic (PK) challenges addressed?

Methodological Answer:

  • Xenograft models : Use immunodeficient mice implanted with BRD4-dependent tumors (e.g., AML or myeloma). Administer compound orally (10–50 mg/kg) and monitor tumor volume via caliper measurements .
  • PK optimization :
    • Solubility : Formulate with cyclodextrins or PEG-400 to enhance bioavailability .
    • Metabolic stability : Conduct liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., piperidine oxidation). Introduce deuterium or fluorine to block CYP450-mediated degradation .
    • Plasma protein binding : Use equilibrium dialysis to measure free fraction; aim for <95% binding to ensure sufficient tissue penetration .

Advanced: How can contradictory data on cellular potency vs. in vivo efficacy be resolved?

Methodological Answer:
Contradictions often arise from differences in assay conditions or compound stability. Mitigate via:

  • Dose-response validation : Re-test potency in 3D spheroid models or primary cells to mimic in vivo complexity .
  • Metabolite profiling : Identify active metabolites (e.g., via LC-MS/MS) that contribute to efficacy but are absent in vitro .
  • Pharmacodynamic markers : Measure target engagement in tumors (e.g., BRD4 occupancy via ChIP-seq) to confirm mechanism .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

Methodological Answer:

  • Prodrug approach : Convert acetamide to a phosphate ester (e.g., using H-phosphonate chemistry) for transient solubility enhancement .
  • PEGylation : Attach short PEG chains (e.g., NH2-PEG2) to the piperidine nitrogen, balancing solubility and BRD4 binding .
  • Co-crystallization : Co-formulate with succinic acid or nicotinamide to create stable co-crystals with improved dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.